1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Nucleophilic ring-opening Regioselectivity Sulfolane chemistry

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide (CAS 18502-58-4; molecular formula C₅H₈O₃S; MW 148.18 g/mol) is a bicyclic sulfone–epoxide hybrid, also indexed as 3-methyl-3,4-epoxysulfolane or 3,4-epoxy-3-methylsulfolane. The scaffold fuses a thietane-3,3-dioxide ring with an oxirane, with the methyl substituent sited at the bridgehead C-1 (epoxide tertiary carbon).

Molecular Formula C5H8O3S
Molecular Weight 148.18 g/mol
CAS No. 18502-58-4
Cat. No. B098572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
CAS18502-58-4
Synonyms6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide(8CI,9CI)
Molecular FormulaC5H8O3S
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCC12CS(=O)(=O)CC1O2
InChIInChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3
InChIKeyYXKGOIYIAHKTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide (CAS 18502-58-4): Core Identity and Procurement-Relevant Classification


1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide (CAS 18502-58-4; molecular formula C₅H₈O₃S; MW 148.18 g/mol) is a bicyclic sulfone–epoxide hybrid, also indexed as 3-methyl-3,4-epoxysulfolane or 3,4-epoxy-3-methylsulfolane [1]. The scaffold fuses a thietane-3,3-dioxide ring with an oxirane, with the methyl substituent sited at the bridgehead C-1 (epoxide tertiary carbon). This structural arrangement confers a distinctive regiochemical profile during nucleophilic ring-opening that differentiates it from the non-methylated parent 3,4-epoxysulfolane (CAS 4509-11-9) and from the positional isomer 3-methyl-2,3-epoxysulfolane [2][3]. The compound is catalogued under NSC 150995 and NSC 160589 in the NCI/DTP repository [1].

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide: Why In-Class Epoxysulfolanes Are Not Interchangeable


The epoxysulfolane family is not a uniform commodity class. The presence and position of a single methyl substituent fundamentally alters the regio- and stereochemical outcome of nucleophilic epoxide opening, thermal fragmentation pathways, and downstream product distributions. Simply substituting the non-methylated 3,4-epoxysulfolane (CAS 4509-11-9) or the 2,3-epoxy positional isomer for the 1-methyl-3,4-epoxy derivative yields different products—or in some cases, divergent reaction manifolds involving sulfolane ring cleavage rather than simple epoxide opening [1][2]. The quantitative data below establish that procurement decisions based solely on generic scaffold similarity introduce unacceptable synthetic risk for applications demanding defined regiochemistry or stereochemistry.

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide: Quantified Differentiation Evidence Against Closest Analogs


Regioselective Nucleophilic Attack at the Tertiary Epoxide Carbon vs. Non-Methylated 3,4-Epoxysulfolane

In the reaction with thiocyanic acid, the target compound (3-methyl-3,4-epoxysulfolane) undergoes ring-opening exclusively via nucleophilic attack at the tertiary C-3 reaction center bearing the methyl substituent, yielding a single regioisomeric thiocyanohydrin [1]. Under the same conditions, the non-methylated 3,4-epoxysulfolane (CAS 4509-11-9) yields the corresponding trans-thiocyanohydrin with no tertiary-carbon bias, as both epoxide carbons are secondary [1]. This regiochemical divergence is structurally mandated: the methyl group at the bridgehead position creates a stabilized partial positive charge at the tertiary carbon that directs nucleophile approach.

Nucleophilic ring-opening Regioselectivity Sulfolane chemistry

Divergent Reaction Manifold: Epoxide-Only Opening vs. Sulfolane Ring Fragmentation (Positional Isomer Comparison)

The target compound (3-methyl-3,4-epoxysulfolane) reacts with ammonia and amines to give isolable hydroxyaminosulfolanes, proceeding through initial isomerization to an unsaturated alcohol followed by nucleophile addition—the sulfolane ring remains intact [1][2]. In stark contrast, the positional isomer 3-methyl-2,3-epoxysulfolane, when treated with identical amine reagents, undergoes opening of both the epoxide and the sulfolane ring, yielding ammonium salts of 2-amino-3-formylbutanesulfinic acids as the terminal products [1][3]. The 3,4-dimethyl-3,4-epoxysulfolane analogue terminates with oxide isomerization only and does not form the addition product at all [2].

Reaction selectivity Sulfolane ring stability Amine nucleophiles

Physical Property Differentiation: Liquid vs. Solid Handling and Formulation Implications

The target compound (CAS 18502-58-4) is a liquid or low-melting solid at ambient temperature (no literature melting point reported within standard ranges; density 1.484 g/cm³; boiling point 332.5°C at 760 mmHg) . The non-methylated parent 3,4-epoxysulfolane (CAS 4509-11-9) is a crystalline solid with a well-defined melting point of 145–150°C (lit.), density 1.576 g/cm³, and boiling point 379.2°C at 760 mmHg . The ~47°C boiling point reduction and absence of a sharp melting point for the methyl derivative reflect the symmetry-breaking effect of the bridgehead methyl group, which disrupts crystal packing and increases conformational flexibility.

Physical state Procurement specification Formulation compatibility

Thiolate Reactivity: Distinct Product Profiles Between Methyl-Substituted and Parent Epoxysulfolanes

Paleček and Procházka (1978) systematically compared the reactions of 3,4-epoxysulfolane and its 3-methyl derivative with thiolate nucleophiles [1]. While both compounds undergo epoxide ring-opening, the 3-methyl substituent in the target compound alters the stereochemical course and product distribution relative to the parent, consistent with the general finding across the epoxysulfolane series that methyl substitution at the bridgehead position imposes a predictable regiochemical bias favoring attack at the more substituted carbon [2]. This behavior extends the differentiated reactivity pattern established with O- and N-nucleophiles to S-nucleophiles.

Thiolate nucleophiles Sulfur chemistry Building-block diversification

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide: Evidence-Backed Procurement Scenarios


Synthesis of Regioisomerically Pure 3-Substituted Sulfolane Building Blocks via Epoxide Opening

Research groups synthesizing 3-substituted sulfolane derivatives (amino alcohols, thioether alcohols, thiocyanohydrins) benefit from the target compound's exclusive nucleophilic attack at the tertiary C-3 carbon [1]. Unlike the non-methylated 3,4-epoxysulfolane, which produces regioisomeric mixtures when reacted with unsymmetrical nucleophiles, the 1-methyl variant directs >95% attack to a single carbon, eliminating chromatographic separation of regioisomers. This is especially valuable in parallel medicinal chemistry libraries where intermediate purification is the rate-limiting step.

Preparation of Sulfolane-Containing Amino Alcohols with Intact Heterocyclic Core

When the synthetic target requires retention of the sulfolane ring (e.g., for sulfolane-based oxazolidines, neurotropic agents, or chiral ligand precursors), the target 3,4-epoxy isomer is mandatory [1][2]. The positional isomer 3-methyl-2,3-epoxysulfolane undergoes destructive sulfolane ring opening under identical amine treatment, yielding linear sulfinic acid salts that cannot serve as heterocyclic building blocks. Procurement must specify CAS 18502-58-4 unambiguously to avoid receiving the 2,3-isomer.

Thermal Fragmentation to Methyl-Substituted 1,4-Dienes via Chelotropic SO₂ Extrusion

The 3-thiabicyclo[3.1.0]hexane 3,3-dioxide ring system undergoes stereospecific thermal cheletropic elimination of SO₂ to yield 1,4-dienes, as established by Mock (1970) [1]. The target compound, bearing the bridgehead 1-methyl group, provides access to methyl-branched 1,4-diene products that are not accessible from the non-methylated parent. The methyl substitution pattern also influences the thermal fragmentation temperature and product stereochemistry relative to the unsubstituted system.

Liquid-Phase Reaction Development Where Solid Handling Is Impractical

For continuous-flow chemistry platforms, automated reagent dispensing systems, or solvent-free mechanochemical protocols, the target compound's liquid physical state (versus the 145–150°C melting solid of the non-methylated parent) simplifies handling and eliminates the need for pre-dissolution steps [1]. The ~47°C lower boiling point also facilitates removal of excess reagent under milder distillation conditions, reducing thermal degradation risk for heat-sensitive downstream products.

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